3-Fluoro-8-acetylaminoquinoline
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Overview
Description
3-Fluoro-8-acetylaminoquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-acetylaminoquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques, utilizing reagents such as potassium fluoride or cesium fluoride in the presence of suitable catalysts. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-acetylaminoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like sodium hydride or organometallic compounds are used in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline N-oxides .
Scientific Research Applications
3-Fluoro-8-acetylaminoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.
Medicine: Due to its enhanced biological properties, it is investigated for potential use in pharmaceuticals, particularly as antibacterial and antineoplastic agents.
Industry: It finds applications in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-8-acetylaminoquinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of the enzymes. This leads to the disruption of essential biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroquinoline: A simpler fluorinated quinoline derivative.
8-Fluoroquinoline: Another fluorinated quinoline with the fluorine atom at a different position.
3,5-Difluoroquinoline: A compound with two fluorine atoms, offering different reactivity and properties.
Uniqueness
3-Fluoro-8-acetylaminoquinoline is unique due to the presence of both a fluorine atom and an acetylamino group. This combination enhances its biological activity and provides distinct chemical properties that are not observed in other similar compounds .
Properties
CAS No. |
155014-06-5 |
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Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
N-(3-fluoroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H9FN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) |
InChI Key |
UOWTVKOENAIYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=CC(=CN=C21)F |
Origin of Product |
United States |
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